molecular formula C14H12ClN3O3 B5795494 N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide

N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide

Cat. No.: B5795494
M. Wt: 305.71 g/mol
InChI Key: SXNUIMUIWOIPRH-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is a chemical compound with the molecular formula C14H12ClN3O3 It is a derivative of pyridine and is characterized by the presence of a chlorophenoxy group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetic acid with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

While specific industrial production methods for N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-11-3-1-2-4-12(11)21-9-13(19)17-18-14(20)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUIMUIWOIPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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